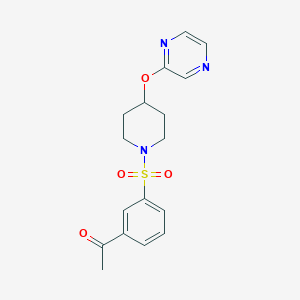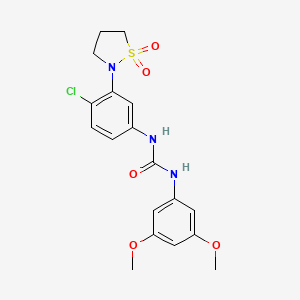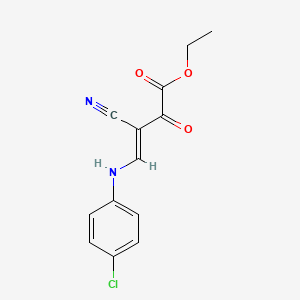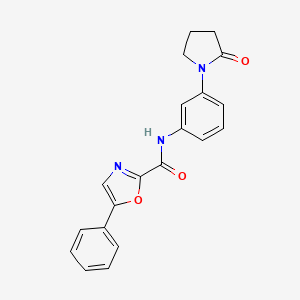
5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological evaluation, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions starting from simple or commercially available precursors. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Similarly, the synthesis of antipyrine derivatives, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, involves good yields and is characterized spectroscopically . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These techniques provide detailed information on the intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for understanding the stability and reactivity of the compounds. The compound "5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide" would likely exhibit similar interactions, contributing to its molecular conformation and properties.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their functional groups and substituents. The reactivity of such compounds can be influenced by the presence of halogens, which can undergo substitution reactions, or by the presence of oxazolidinone rings, which can be involved in ring-opening reactions. The biological evaluation of these compounds often involves their interaction with enzymes, such as alkaline phosphatase and ecto-5'-nucleotidase, indicating their potential as inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents and hydrogen bonding capabilities can affect these properties significantly . Additionally, the biological activity of these compounds, as seen in CNS depressants, muscle relaxants, and anticonvulsants, is a critical aspect of their chemical properties .
科学的研究の応用
Structural Analysis and Intermolecular Interactions
- The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of related antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been reported. These studies are crucial for understanding the structural and intermolecular interactions of similar compounds (Saeed et al., 2020).
Antipsychotic Properties
- The study on potential antipsychotic agents includes derivatives like 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, which were synthesized and tested for their antidopaminergic properties. This research is significant for understanding the antipsychotic potential of similar benzamide derivatives (Högberg et al., 1990).
Synthesis of Nilotinib
- The compound 5-bromo-3-(trifluoromethyl)phenylamine, closely related to the compound , was used in the synthesis of Nilotinib, an antitumor agent. This showcases the relevance of such compounds in the synthesis of critical pharmaceuticals (Wang Cong-zhan, 2009).
Development of Antihyperglycemic Agents
- Benzamide derivatives, specifically 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, were prepared as part of a search for antidiabetic agents. This illustrates the potential use of similar compounds in the development of treatments for diabetes mellitus (Nomura et al., 1999).
Synthesis of Benzofuran Analogues
- Research on the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde indicates the potential of using similar compounds in the creation of new chemical entities with potential biological activities (Parameshwarappa et al., 2008).
特性
IUPAC Name |
5-bromo-2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O4/c19-12-6-7-14(20)13(8-12)17(24)21-15(11-4-2-1-3-5-11)9-22-16(23)10-26-18(22)25/h1-8,15H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSZKYOOYMIUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B3018501.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3018505.png)
![3-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3018506.png)
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B3018508.png)
![methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3018509.png)
![2-Chloro-N-[2-methoxy-2-(oxolan-3-yl)ethyl]acetamide](/img/structure/B3018511.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B3018515.png)
